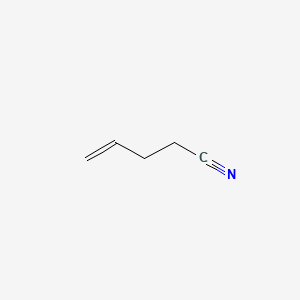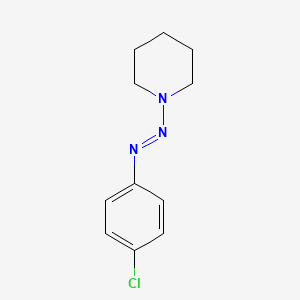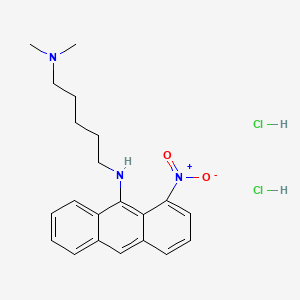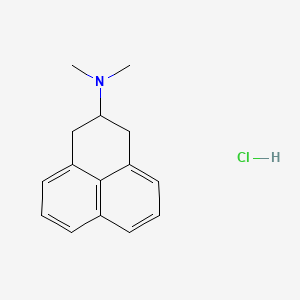
4-Pentennitril
Übersicht
Beschreibung
4-Pentenenitrile is a chemical compound of interest in various fields of chemistry due to its utility in synthesis and its interesting chemical properties. Its relevance spans from being a precursor in organic synthesis to having implications in understanding atmospheric chemistry, particularly in relation to nitriles found in extraterrestrial environments like Titan.
Synthesis Analysis
One-pot conversion of allyl azides to 4-pentenenitriles is achieved through sequential treatment with triphenylphosphine and ketenes or acyl chlorides under mild and neutral conditions. This method highlights a versatile approach to synthesizing 4-pentenenitriles from readily accessible starting materials (Molina et al., 1993).
Molecular Structure Analysis
Broadband microwave spectroscopic studies on 4-pentenenitrile reveal the existence of multiple conformers, showcasing the compound's conformational flexibility. Such studies provide insights into the molecular structure and potential energy surfaces, aiding in understanding the molecule's behavior in various conditions (Mishra et al., 2019).
Chemical Reactions and Properties
4-Pentenenitriles can undergo various chemical reactions, including aerobic copper-catalyzed aminooxygenation, leading to the formation of 2-formylpyrrolidines and related compounds. This demonstrates the compound's role in facilitating diverse organic transformations, leading to valuable synthetic intermediates (Wdowik & Chemler, 2017).
Physical Properties Analysis
The physical properties of 4-pentenenitrile, such as its phase behavior, melting and boiling points, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. However, specific studies detailing these physical properties are scarce and may require reference to general chemical databases or textbooks for comprehensive data.
Chemical Properties Analysis
The chemical reactivity of 4-pentenenitrile, including its electrophilic and nucleophilic reaction pathways, is central to its utility in organic synthesis. The compound's ability to participate in cyclization reactions to form lactones underlines its versatility and importance in creating complex organic molecules (Tiecco et al., 1990).
Wissenschaftliche Forschungsanwendungen
Kooperative Metall-Ligand-Aktivierung
4-Pentennitril ist an der kooperativen Metall-Ligand-Aktivierung beteiligt, bei der es mit einem Rutheniumkomplex mit einem desaromatisierten PNN-Pincerliganden reagiert {svg_1}. Dieser Prozess führt zur Bildung von Komplexen mit neuen Ru–N (Nitril) und C (Ligand)–C (Nitril) Bindungen, was zu Ketimidokomplexen führt, die aufgrund ihrer Brønsted-basischen Eigenschaften potenzielle Anwendungen in der Katalyse haben {svg_2}.
Synthese von Aminen
Diese Verbindung kann zur Synthese von 4-Pentenylamin verwendet werden, einer Verbindung, die vielfältige Anwendungen hat, darunter die Entwicklung neuer Pharmazeutika und Agrochemikalien {svg_3}.
Hydrocyanierungsreaktionen
This compound unterliegt einer Hydrocyanierung in Gegenwart von zweizähnigen Nickelkomplexen, die als Katalysatoren wirken. Diese Reaktion ist von Bedeutung bei der Produktion von 3-Pentennitril, einem Vorläufer für verschiedene organische Synthesen {svg_4}.
Gasphasenreaktionen mit Radikalen
Es ist auch an Gasphasenreaktionen mit OH-Radikalen und Cl-Atomen beteiligt. Diese Reaktionen sind wichtig für das Verständnis der atmosphärischen Chemie von Nitrilen und für die Bewertung ihrer Umweltauswirkungen {svg_5}.
Isomerisierungsprozesse
This compound kann durch kationische Nickelhydrid- oder Kobalt-katalysierte Isomerisierung aus 3-Pentennitril erhalten werden. Dieser Prozess ist entscheidend für die Manipulation von Molekülstrukturen, um die gewünschten chemischen Eigenschaften zu erreichen {svg_6}.
Bildung organometallischer Komplexe
Die Verbindung wird zur Bildung von organometallischen Komplexen mit dreizähnigen Pincer-Typ-Liganden verwendet. Diese Komplexe finden breite Anwendung in der Katalyse, da sie durch ihre Tunbarkeit und die Robustheit der gebildeten Metallkomplexe gekennzeichnet sind {svg_7}.
Wirkmechanismus
Target of Action
4-Pentenenitrile is a terminal alkene nitrile
Mode of Action
It is known that 4-Pentenenitrile can undergo hydrocyanation in the presence of bidentate nickel complexes
Biochemical Pathways
It is suggested that pentenenitriles could be potential precursors to hetero-aromatic compounds such as pyridine
Pharmacokinetics
Its molecular weight is 81.1158 , which suggests that it might be absorbed and distributed in the body.
Result of Action
It is known that 4-Pentenenitrile can undergo chemical reactions such as hydrocyanation , suggesting that it might cause chemical changes at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Pentenenitrile. For example, it has been studied under jet-cooled conditions in the gas phase , suggesting that temperature and pressure might affect its behavior.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYBLWMNFZOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027228 | |
| Record name | 4-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow clear liquid; [MSDSonline] | |
| Record name | 4-Pentenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
140 °C | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8239 AT 24 °C | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.36 [mmHg] | |
| Record name | 4-Pentenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
592-51-8 | |
| Record name | 4-Pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HYM37372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-PENTENENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-Pentenenitrile has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.
A: Several studies have investigated the spectroscopic properties of 4-pentenenitrile. Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] and Broadband Rotational Spectroscopy [] to identify and characterize 4-pentenenitrile in various matrices, including essential oils and reaction mixtures. These techniques provide valuable insights into the compound's structural features and vibrational modes.
A: 4-Pentenenitrile serves as a key intermediate in the industrial production of adiponitrile, a precursor to nylon-6,6. [] This process typically involves the nickel-catalyzed hydrocyanation of butadiene, where 4-pentenenitrile is a crucial intermediate.
A: Yes, 4-pentenenitrile can be generated through the hydrolysis of gluconapin, a glucosinolate found in plants like turnips and rapeseed. [, , ]
A: While specific information on 4-pentenenitrile's environmental fate is limited, a study explored the gas-phase reactivity of (E)-3-pentenenitrile and 4-pentenenitrile with OH radicals and Cl atoms under atmospheric pressure. [] This research contributes to understanding the atmospheric degradation pathways of these compounds.
A: Researchers commonly employ Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , ] for the detection and quantification of 4-pentenenitrile. This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratios, enabling accurate analysis in complex mixtures.
A: Yes, studies have employed computational methods like Density Functional Theory (DFT) calculations to investigate the bonding interactions of 4-pentenenitrile on the Ge(100)-2×1 surface. [] This research highlights the role of computational chemistry in understanding the surface chemistry and reactivity of this compound.
A: Early research focused on synthesizing 4-pentenenitrile through isomerization of 3-pentenenitrile using platinum or palladium catalysts. [, ] Later, the discovery of its role as a crucial intermediate in adiponitrile production marked a significant milestone, leading to extensive investigations on its catalytic properties and optimization of industrial processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)





![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)



